(2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Catalog No.
S14017456
CAS No.
M.F
C25H22ClNO4
M. Wt
435.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-...

Product Name

(2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

IUPAC Name

(2S)-3-(2-chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C25H22ClNO4/c1-15-10-11-16(22(26)12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

DZGGLXLDWALCFX-QHCPKHFHSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

The compound (2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic amino acid derivative characterized by its complex structure and specific stereochemistry. Its molecular formula is C25H22ClNO4C_{25}H_{22}ClNO_{4} with a molecular weight of approximately 435.9 g/mol. The compound features a 9H-fluoren-9-ylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protecting group for amino acids. The presence of the 2-chloro-4-methylphenyl moiety suggests potential interactions with biological targets, making it of interest in medicinal chemistry and drug development .

Typical of amino acids and their derivatives:

  • Peptide Bond Formation: As an amino acid derivative, it can undergo coupling reactions with other amino acids to form peptides.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under acidic conditions to yield the free amino acid.
  • Substitution Reactions: The chlorine atom on the aromatic ring may be substituted in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

While specific biological activity data for this compound might be limited, compounds with similar structures often exhibit various biological properties, including:

  • Antitumor Activity: Compounds with fluorenyl and chlorophenyl groups have been studied for their potential anticancer effects.
  • Enzyme Inhibition: Derivatives of amino acids can act as inhibitors of specific enzymes, potentially modulating metabolic pathways.

The synthesis of (2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves several steps:

  • Preparation of the Fluorenylmethoxycarbonyl Group: This is usually done by reacting fluorenone with methanol and phosgene or by using other carbonylation methods.
  • Amino Acid Coupling: The fluorenylmethoxycarbonyl derivative is then coupled with a suitable amino acid or amine to introduce the propanoic acid backbone.
  • Chlorination: If not already included in the initial synthesis, chlorination can be performed on the aromatic ring using reagents like thionyl chloride or phosphorus trichloride.

Interaction studies are crucial for understanding how this compound affects biological systems. Potential studies could include:

  • Binding Affinity Measurements: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Assays: Testing the effects on cell viability, proliferation, or apoptosis in cancer cell lines.

Several compounds share structural similarities with (2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, including:

Compound NameCAS NumberMolecular FormulaKey Features
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid205526-24-5C24H19F2NO4Contains difluorophenyl group
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid2350142-58-2C25H22ClNO4Similar structure with different chlorinated phenyl
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-biphenylyl)propanoic acid1381787-76-3C30H24ClNO4Features biphenylyl instead of methylphenyl

Uniqueness

The uniqueness of (2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in its specific combination of functional groups and stereochemistry, which may confer distinct properties compared to other similar compounds. Its potential for further modification makes it an attractive candidate for research in medicinal chemistry and drug development .

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

435.1237359 g/mol

Monoisotopic Mass

435.1237359 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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